4-(3-Methylbutanesulfonyl)aniline

Medicinal Chemistry Lipophilicity Optimization ADME Profiling

4-(3-Methylbutanesulfonyl)aniline (CAS 782500-15-6) is a substituted aniline derivative characterized by a para-oriented 3-methylbutanesulfonyl group on the aromatic ring. As a member of the sulfonylaniline class, it serves as a versatile small-molecule scaffold for medicinal chemistry and materials science applications.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
Cat. No. B12079857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylbutanesulfonyl)aniline
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC(C)CCS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H17NO2S/c1-9(2)7-8-15(13,14)11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
InChIKeyJQJVGSXHBSTCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylbutanesulfonyl)aniline: A Branched Sulfonylaniline Building Block for Precision Synthesis


4-(3-Methylbutanesulfonyl)aniline (CAS 782500-15-6) is a substituted aniline derivative characterized by a para-oriented 3-methylbutanesulfonyl group on the aromatic ring. As a member of the sulfonylaniline class, it serves as a versatile small-molecule scaffold for medicinal chemistry and materials science applications . The compound features a nucleophilic aniline nitrogen and a sulfonyl moiety, which enables diverse chemical transformations including N-alkylation, acylation, and sulfonamide formation . Its branched isoamyl sulfonyl chain imparts distinct steric and electronic properties compared to linear-chain analogs, making it a candidate of interest for structure-activity relationship (SAR) studies where alkyl branching modulates target interactions .

Why 4-(3-Methylbutanesulfonyl)aniline Cannot Be Simply Replaced by Other Sulfonylanilines


Generic substitution within sulfonylaniline chemical series is unreliable because the alkyl chain architecture directly governs critical molecular properties such as lipophilicity (LogP), topological polar surface area (TPSA), and conformational flexibility. The 3-methylbutanesulfonyl group in this compound introduces a branched, sterically demanding substituent that cannot be replicated by linear alkyl analogs like 4-(butylsulfonyl)aniline or positional isomers like 3-[(3-methylbutane)sulfonyl]aniline. As shown in the quantitative evidence below, differences in LogP of over 0.5 units and variations in rotatable bond counts alter both physicochemical behavior and potential intermolecular interactions, directly impacting solubility, membrane permeability, and target binding. Selecting the wrong analog without verifying these parameters can lead to erroneous SAR conclusions and failed synthetic campaigns .

Quantitative Differentiation Evidence for 4-(3-Methylbutanesulfonyl)aniline Procurement


Enhanced Lipophilicity (LogP) Versus Linear 4-(Butylsulfonyl)aniline

4-(3-Methylbutanesulfonyl)aniline exhibits a computed LogP (XLogP3) of approximately 2.1, which is 0.56 log units higher than that of its linear analog 4-(butylsulfonyl)aniline (LogP ~1.54). This increased lipophilicity is consistent with the introduction of a branched isoamyl chain, which enhances hydrophobic surface area while maintaining the same number of heavy atoms . The difference predicts altered partition coefficients in octanol/water systems, which is critical for tuning membrane permeability in drug design .

Medicinal Chemistry Lipophilicity Optimization ADME Profiling

Reduced Topological Polar Surface Area (TPSA) Compared to Positional Isomer

The TPSA of 4-(3-Methylbutanesulfonyl)aniline is 60.16 Ų, which is identical to its regioisomer 3-[(3-methylbutane)sulfonyl]aniline but lower than that of 4-aminophenyl methyl sulfone (TPSA 68.16 Ų). The para-substitution pattern ensures the amine and sulfonyl groups maintain a consistent spatial orientation, which can influence hydrogen-bonding capacity and passive membrane diffusion. No TPSA difference exists between the 3- and 4-sulfonylaniline isomers themselves, indicating that the substitution position does not alter overall polarity computed by fragment-based methods .

Drug Design Polar Surface Area Oral Bioavailability

Increased Conformational Flexibility (Rotatable Bonds) Over Lower Alkyl Analogs

The compound possesses 4 rotatable bonds, which is 2 more than 4-(methylsulfonyl)aniline (2 rotatable bonds) and 1 more than 4-(ethylsulfonyl)aniline (3 rotatable bonds). This increased flexibility arises from the longer, branched 3-methylbutyl chain and may contribute to a larger ensemble of solution conformations . In drug design, higher rotatable bond count is generally associated with entropic penalties upon binding but can enable better induced-fit interactions with flexible binding sites [1].

Molecular Flexibility Entropic Binding Conformational Analysis

Commercial Availability with Defined Purity for Reproducible Research

4-(3-Methylbutanesulfonyl)aniline is commercially available from reputable vendors with a declared purity of 98% (HPLC) . In contrast, the positional isomer 3-[(3-methylbutane)sulfonyl]aniline is typically supplied at 95% purity . The defined 98% purity of the 4-substituted isomer reduces the risk of confounding biological results from isomeric or synthetic impurities, which is critical for quantitative SAR studies and reproducible synthesis.

Chemical Procurement Reproducibility Quality Control

Optimal Application Scenarios for 4-(3-Methylbutanesulfonyl)aniline Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring Branched Alkyl Sulfonyl Pharmacophores

When exploring the impact of sulfonamide alkyl chain branching on target binding, 4-(3-Methylbutanesulfonyl)aniline provides a LogP of 2.1 and 4 rotatable bonds, creating a distinct steric profile compared to linear butyl or shorter ethyl analogs. Its para-aniline substitution allows further derivatization at the amine for library synthesis. The 98% commercial purity ensures reliable starting material quality .

Membrane Permeability Optimization in Early-Stage Drug Discovery

The elevated LogP (2.1 vs. 1.54 for the n-butyl analog) suggests improved passive membrane diffusion potential. This property makes the compound a candidate for lead optimization programs where increasing lipophilicity is desired to enhance cellular uptake, while the TPSA of 60.16 Ų remains within favorable limits for oral absorption .

Synthesis of Sterically Demanding Sulfonamide and Sulfone Derivatives

The branched 3-methylbutanesulfonyl group introduces steric bulk near the reactive sulfonyl center, which can influence regioselectivity in subsequent transformations such as N-sulfonylation or oxidation. The aniline nitrogen can be selectively functionalized without direct competition from the sulfonyl group, enabling efficient construction of complex molecular architectures .

Quality-Controlled Building Block for Fragment-Based Screening Libraries

With a defined purity of 98%, this compound meets the stringent quality requirements for fragment-based drug discovery (FBDD) libraries, where impurities can produce false-positive hits. Its moderate molecular weight (227.33 g/mol) and balanced hydrophobicity align with fragment-like property guidelines .

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